molecular formula C12H11Cl2N3O2 B11545352 N-cyclopropyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide

N-cyclopropyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No.: B11545352
M. Wt: 300.14 g/mol
InChI Key: FYCFALDRGDAPCH-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPROPYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features a cyclopropyl group, a dichlorophenyl group, and a hydrazinecarbonyl formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of cyclopropylamine with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-CYCLOPROPYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYL-1-{N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • N-CYCLOPROPYL-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Uniqueness

N-CYCLOPROPYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

N-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C12H11Cl2N3O2/c13-9-2-1-3-10(14)8(9)6-15-17-12(19)11(18)16-7-4-5-7/h1-3,6-7H,4-5H2,(H,16,18)(H,17,19)/b15-6+

InChI Key

FYCFALDRGDAPCH-GIDUJCDVSA-N

Isomeric SMILES

C1CC1NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CC1NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.